molecular formula C13H12N2O3S B8456019 4-Amino-N-(phenylsulfonyl)benzamide

4-Amino-N-(phenylsulfonyl)benzamide

Cat. No. B8456019
M. Wt: 276.31 g/mol
InChI Key: RQIOJOHMHGTMCH-UHFFFAOYSA-N
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Patent
US05661100

Procedure details

27.2 g of the thus obtained N-(benzenesulfonyl)-p-nitrobenzamide, 270 g of water, and 5.4 g of glacial acetic acid were charged in a 1,000-ml reaction flask, 54 g of iron powder was slowly added, and a reductive reaction was carried out for 12 hours. The reaction solution was made alkaline with sodium carbonate and filtered. The transparent filtrate was acidified with acetic acid to obtain 19.8 g of N-(benzenesulfonyl)-p-aminobenzamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
270 g
Type
reactant
Reaction Step One
Name
Quantity
54 g
Type
catalyst
Reaction Step One
Quantity
5.4 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH:10][C:11](=[O:21])[C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.C(=O)([O-])[O-].[Na+].[Na+]>[Fe].C(O)(=O)C>[C:1]1([S:7]([NH:10][C:11](=[O:21])[C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)(=[O:9])=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
270 g
Type
reactant
Smiles
O
Name
Quantity
54 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
5.4 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
a reductive reaction
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC(C1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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